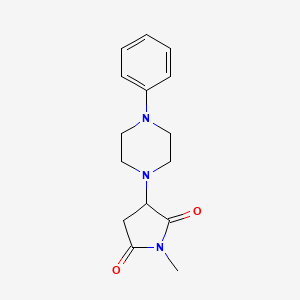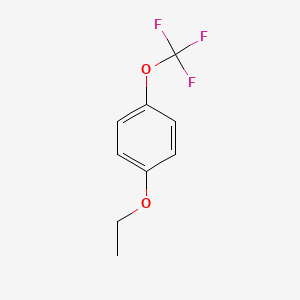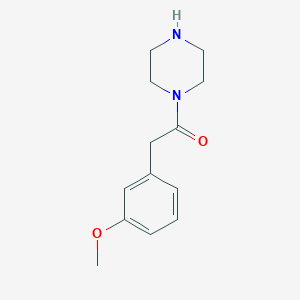![molecular formula C19H26N2O5 B2430835 tert-Butyl (1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-3-yl)carbamate CAS No. 1353966-14-9](/img/structure/B2430835.png)
tert-Butyl (1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl (1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-3-yl)carbamate” is a chemical compound with the molecular formula C20H28N2O5 . It has an average mass of 376.447 Da and a monoisotopic mass of 376.199829 Da .
Molecular Structure Analysis
The InChI string of the compound isInChI=1S/C20H28N2O5/ c1-20(2,3)27-19(24)2 1(4)14-8-7-11-22(12-14)18(23)17-13-25-15-9-5-6-10-16(15)26-1 7/h5-6,9-10,14,17H,7-8,11-13H2,1-4H3 . This string represents the compound’s molecular structure, including the arrangement of atoms and the bonds between them. Physical And Chemical Properties Analysis
The compound has a molecular weight of 376.45 . It is recommended to be stored sealed in a dry environment at 2-8°C . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data (NMR, IR, MS) would typically be determined experimentally.Applications De Recherche Scientifique
Synthesis and Chemical Properties
TBPEH-TBPB Promoted Radical Acylation Tert-butylperoxy-2-ethylhexanoate (TBPEH) and tert-butyl peroxybenzoate (TBPB) have been shown to promote radical acylation of allyl ester with benzaldehyde, leading to the synthesis of new carbonyl-containing compounds. This process demonstrates excellent chemical selectivity and atom utilization and allows for further applications in synthesizing lactone, piperidine, tetrazole, and oxazole, suggesting a potential role in various chemical synthesis pathways (Sun et al., 2022).
Isostructural Family Compounds Tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate are part of an isostructural family of compounds, showcasing properties like simultaneous hydrogen and halogen bonds on the carbonyl group. This structural similarity indicates a consistent interaction pattern in this family of compounds, which could be significant for understanding molecular interactions and designing molecules with specific properties (Baillargeon et al., 2017).
Hydrogen Bond Interplay Carbamate derivatives like tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate have been studied for their crystal packing, which exhibits an interplay of various hydrogen bonds, assembling molecules into a three-dimensional architecture. This research underscores the importance of hydrogen bonds in determining molecular structure and interactions, which is crucial for the development of new materials and drugs (Das et al., 2016).
Applications in Photodynamic Therapy
Photophysicochemical Properties for PDT Tert-butyl-2,3-dihydrobenzo[b][1,4]dioxine derivatives have been synthesized and studied for their photophysicochemical properties, specifically as photosensitizers in photodynamic therapy (PDT). Compounds like [tetrakis 6-(tert-butyl)-2,3-dihydrobenzo [b] [1] , [4] dioxine) phthalocyaninato] In(III) and Zn(II) exhibit high singlet oxygen quantum yields, making them potential candidates for PDT applications. The use of computational methods like DFT and TDDFT to understand their properties further underscores the integration of computational chemistry in drug development (Zeki et al., 2021).
Safety And Hazards
The compound is labeled with the signal word "Warning" . Precautionary statements associated with the compound include P501, P270, P264, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, P332+P313, and P301+P312+P330 . These codes correspond to recommended measures to minimize or prevent adverse effects resulting from exposure to the compound or improper handling of the compound .
Propriétés
IUPAC Name |
tert-butyl N-[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5/c1-19(2,3)26-18(23)20-13-7-6-10-21(11-13)17(22)16-12-24-14-8-4-5-9-15(14)25-16/h4-5,8-9,13,16H,6-7,10-12H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEVAFPYOJNCBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C(=O)C2COC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-3-yl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2430752.png)
![N-[2-(4-acetylpiperazin-1-yl)-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide](/img/structure/B2430754.png)
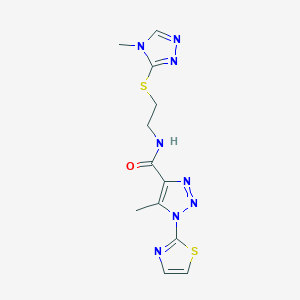
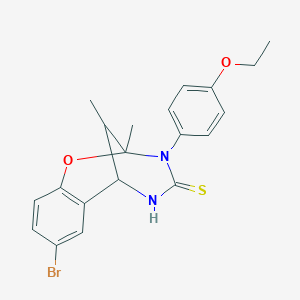
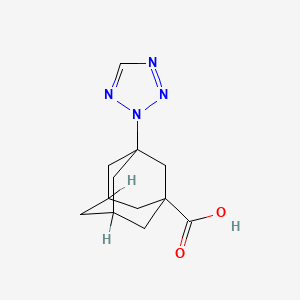
![1-Benzyl-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea](/img/structure/B2430759.png)
![5-[(Z)-(4-methoxyphenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one](/img/structure/B2430761.png)
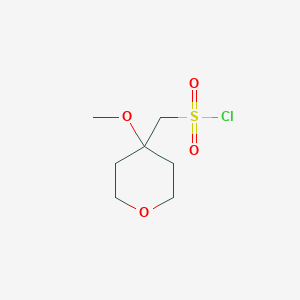
![1-(2-bromoallyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole](/img/structure/B2430765.png)
![4-(tert-butyl)-N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)benzenesulfonamide](/img/structure/B2430768.png)
